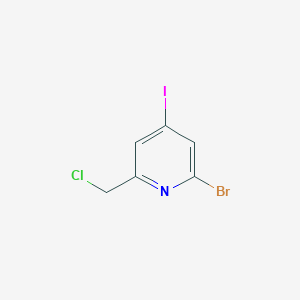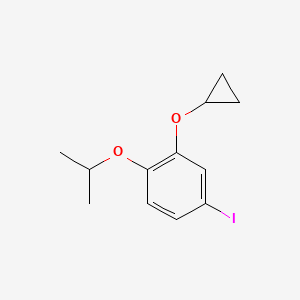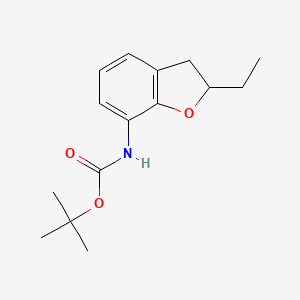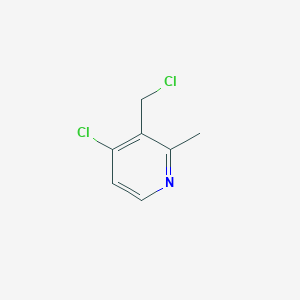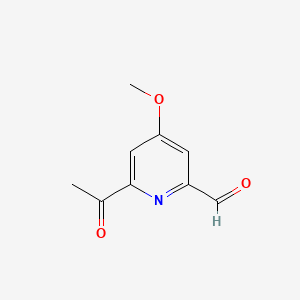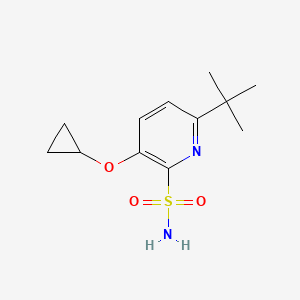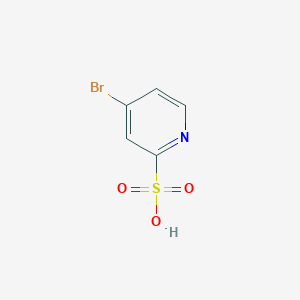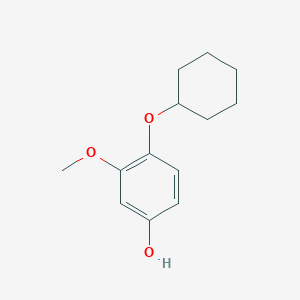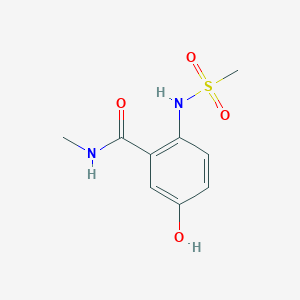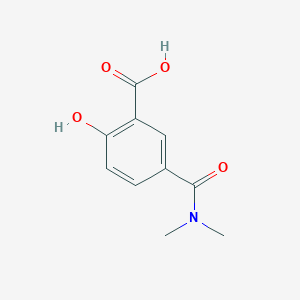
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the carboxyl group of 3-hydroxybenzoic acid and the dimethylamine group
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Chemical Reactions Analysis
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Hydroxy-N,N-dimethylpropanamide and N,N-Dimethyl-3-sulfamoylbenzamide share structural similarities
Uniqueness: The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-4-3-5-7(12)8(6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
InChI Key |
IDFMOUWNHJMVBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




